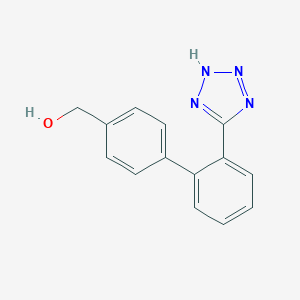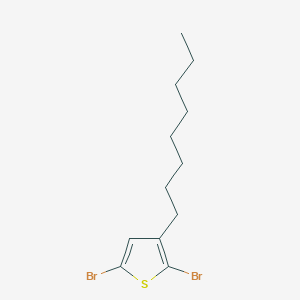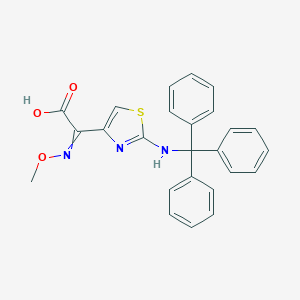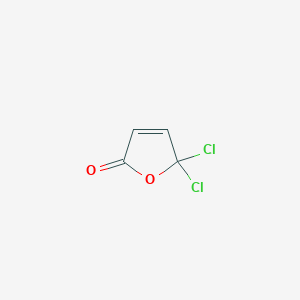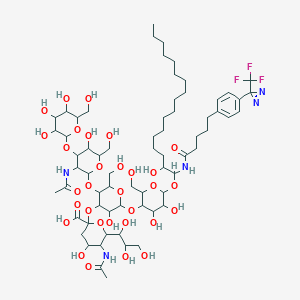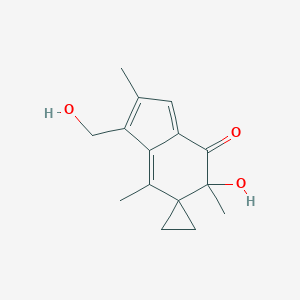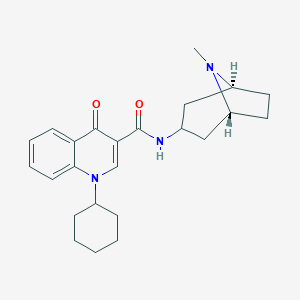
Mirisetron
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mirisetron is a chemical compound that belongs to the class of serotonin receptor antagonists. It is a highly potent and selective antagonist of the 5-HT3 receptor subtype and is used in various scientific research applications. Mirisetron is synthesized by a well-established synthetic method and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.
Mécanisme D'action
Mirisetron is a highly potent and selective antagonist of the 5-HT3 receptor subtype. The 5-HT3 receptor subtype is a ligand-gated ion channel that is primarily expressed in the central and peripheral nervous systems. The receptor is activated by the neurotransmitter serotonin and plays a critical role in various physiological processes, such as mood regulation, anxiety, and nausea.
Mirisetron binds to the 5-HT3 receptor subtype and blocks the binding of serotonin, thereby inhibiting the activation of the receptor. This results in the inhibition of the downstream signaling pathways, leading to the suppression of various physiological responses mediated by the 5-HT3 receptor subtype.
Biochemical and Physiological Effects
Mirisetron has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that Mirisetron inhibits the binding of serotonin to the 5-HT3 receptor subtype in a dose-dependent manner. In vivo studies have shown that Mirisetron reduces anxiety-like behavior in animal models, indicating its potential as an anxiolytic agent.
Mirisetron has also been shown to have antiemetic effects in animal models, suggesting its potential as an anti-nausea and anti-vomiting agent. Additionally, Mirisetron has been shown to have analgesic effects in animal models, indicating its potential as a pain-relieving agent.
Avantages Et Limitations Des Expériences En Laboratoire
Mirisetron has several advantages for lab experiments. It is a highly potent and selective antagonist of the 5-HT3 receptor subtype, making it an ideal research tool for studying the function of the receptor in various physiological and pathological conditions. Mirisetron is also readily available and has a well-established synthesis method, making it easy to obtain for research purposes.
However, Mirisetron also has some limitations for lab experiments. It has a relatively short half-life, which limits its duration of action in vivo. Additionally, Mirisetron has poor solubility in aqueous solutions, which can limit its use in some experimental protocols.
Orientations Futures
There are several future directions for research on Mirisetron. One potential direction is to investigate its potential as an anxiolytic and antiemetic agent in humans. Another direction is to study the effect of Mirisetron on the function of the 5-HT3 receptor subtype in various pathological conditions, such as Parkinson's disease and schizophrenia. Additionally, the development of new analogs of Mirisetron with improved pharmacokinetic properties could enhance its use as a research tool and potential therapeutic agent.
Méthodes De Synthèse
Mirisetron is synthesized by a well-established synthetic method. The synthesis involves the reaction of 2-chloro-4-methylquinoline with 1-phenylpiperazine in the presence of a base, such as potassium carbonate, to yield Mirisetron. The reaction is carried out in an organic solvent, such as dimethylformamide or dichloromethane, and the product is purified by column chromatography.
Applications De Recherche Scientifique
Mirisetron is widely used in various scientific research applications. It is primarily used as a research tool to study the function of the 5-HT3 receptor subtype in the central nervous system. Mirisetron is also used as a pharmacological tool to investigate the role of the 5-HT3 receptor subtype in various physiological and pathological conditions, such as anxiety, depression, nausea, and vomiting.
Propriétés
Numéro CAS |
135905-89-4 |
|---|---|
Nom du produit |
Mirisetron |
Formule moléculaire |
C24H31N3O2 |
Poids moléculaire |
393.5 g/mol |
Nom IUPAC |
1-cyclohexyl-N-[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]-4-oxoquinoline-3-carboxamide |
InChI |
InChI=1S/C24H31N3O2/c1-26-18-11-12-19(26)14-16(13-18)25-24(29)21-15-27(17-7-3-2-4-8-17)22-10-6-5-9-20(22)23(21)28/h5-6,9-10,15-19H,2-4,7-8,11-14H2,1H3,(H,25,29)/t16?,18-,19+ |
Clé InChI |
RFXHBILZLMJCSN-JLYLLQBASA-N |
SMILES isomérique |
CN1[C@@H]2CC[C@H]1CC(C2)NC(=O)C3=CN(C4=CC=CC=C4C3=O)C5CCCCC5 |
SMILES |
CN1C2CCC1CC(C2)NC(=O)C3=CN(C4=CC=CC=C4C3=O)C5CCCCC5 |
SMILES canonique |
CN1C2CCC1CC(C2)NC(=O)C3=CN(C4=CC=CC=C4C3=O)C5CCCCC5 |
Synonymes |
mirisetron mirisetron hydrochloride mirisetron maleate N-(8-methyl-8-azabicyclo(3.2.1)octan-3-yl)-1-cyclohexyl-1,4-dihydro-4-oxoquinoline-3-carboxamide (endo-) SEC 579 SEC-579 WAY 100579 WAY-100579 WAY-SEC-579 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



